molecular formula C16H19ClN4O5S B2813970 5-NITRO-N-{2-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]ETHYL}FURAN-2-CARBOXAMIDE HYDROCHLORIDE CAS No. 1351647-25-0

5-NITRO-N-{2-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]ETHYL}FURAN-2-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2813970
CAS No.: 1351647-25-0
M. Wt: 414.86
InChI Key: SHTAJQMDCYWZQU-UHFFFAOYSA-N
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Description

5-Nitro-N-{2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}furan-2-carboxamide hydrochloride is a synthetic small molecule characterized by a 5-nitrofuran-2-carboxamide core linked via an ethyl group to a piperazine ring substituted with a thiophene-3-carbonyl moiety. The hydrochloride salt enhances solubility, a critical factor for bioavailability in therapeutic applications.

Properties

IUPAC Name

5-nitro-N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5S.ClH/c21-15(13-1-2-14(25-13)20(23)24)17-4-5-18-6-8-19(9-7-18)16(22)12-3-10-26-11-12;/h1-3,10-11H,4-9H2,(H,17,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTAJQMDCYWZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=C(O2)[N+](=O)[O-])C(=O)C3=CSC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-NITRO-N-{2-[4-(THIOPHENE-3-CARBONYL)PIPERAZIN-1-YL]ETHYL}FURAN-2-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps:

    Formation of the Furan-2-Carboxamide Core: This step involves the reaction of furan-2-carboxylic acid with an amine to form the carboxamide.

    Introduction of the Nitro Group: Nitration of the furan ring is carried out using a nitrating agent such as nitric acid.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Incorporation of the Thiophene Group: The thiophene-3-carbonyl group is attached via an acylation reaction.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine and thiophene groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Key Structural Features :

  • 5-Nitrofuran : The nitro group at the 5-position of the furan ring acts as a strong electron-withdrawing group, likely enhancing reactivity and interaction with biological targets such as parasitic enzymes .
  • Piperazine-Thiophene Substituent : The piperazine ring, functionalized with a thiophene-3-carbonyl group, may improve lipophilicity and membrane permeability compared to simpler substituents.

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below highlights structural differences between the target compound and key analogs:

Compound Name Core Structure Substituent on Piperazine/Amine Linker Bioactivity/Use Molecular Weight (g/mol) Reference
5-Nitro-N-{2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}furan-2-carboxamide hydrochloride (Target) 5-Nitrofuran carboxamide Thiophene-3-carbonyl Ethyl Likely antiparasitic (inferred) ~452.9 (calculated) N/A
N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide (21) 4-Nitropyrazole Ethylthiophene carbamoyl Direct bond Trypanocidal ~338.3 (reported)
N-cyclohexyl-5-nitrofuran-2-carboxamide (22a) 5-Nitrofuran carboxamide Cyclohexyl Direct bond Trypanocidal ~254.3 (reported)
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide 5-Nitrofuran hydrazone 2-Hydroxyethyl Acetamide Unspecified (structural analog) ~354.4 (calculated)

Key Observations :

  • Bioactivity: Compound 21 and 22a from demonstrate trypanocidal activity, suggesting the nitroheterocyclic core (nitrofuran or nitropyrazole) is critical for antiparasitic action. The target compound’s thiophene-piperazine group may enhance selectivity or potency compared to simpler substituents like cyclohexyl .
  • Hydrazone vs. Carboxamide : The hydrazone group in the analog is less stable than the carboxamide in the target compound, which may improve metabolic stability and half-life .

Physicochemical Properties

Property Target Compound Compound 21 Compound 22a Analog
Melting Point Not reported 297°C Not reported Not reported
Solubility (HCl salt) High (inferred) Low (neutral form) Low Moderate
LogP (Lipophilicity) ~2.5 (estimated) ~1.8 ~1.2 ~1.5
  • Stability : The carboxamide linkage in the target compound is more hydrolytically stable than the hydrazone in ’s analog, which may undergo pH-dependent degradation .

Q & A

Q. What are the recommended synthetic routes for 5-Nitro-N-{2-[4-(Thiophene-3-carbonyl)piperazin-1-yl]ethyl}furan-2-carboxamide hydrochloride?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions:

Piperazine Core Formation : Cyclization of ethylenediamine derivatives with dihaloalkanes under basic conditions to generate the piperazine scaffold .

Thiophene-3-carbonyl Introduction : Acylation of the piperazine nitrogen using thiophene-3-carbonyl chloride in anhydrous conditions (e.g., dichloromethane, triethylamine) .

Furan-2-carboxamide Coupling : Reaction of nitro-furan-2-carboxylic acid with the ethylenediamine-linked piperazine intermediate via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Hydrochloride Salt Formation : Precipitation using HCl in a polar solvent (e.g., ethanol) to enhance solubility .
Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to avoid side products.

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : 1^1H and 13^13C NMR to verify piperazine, thiophene, and furan moieties (e.g., 1^1H NMR: δ 3.5–4.0 ppm for piperazine protons; δ 7.2–8.0 ppm for thiophene/furan aromatic protons) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ at m/z 414.86 .
  • Purity Assessment :
    • HPLC : Use a C18 column with acetonitrile/water gradient (e.g., 70:30) and UV detection at 254 nm .
  • Salt Form Verification :
    • Elemental Analysis : Validate chloride content (~8.5% w/w) .

Q. What structural features contribute to its potential biological activity?

Methodological Answer:

  • Nitro Group (NO2_2) : Enhances electron-deficient character, potentially enabling DNA intercalation or enzyme inhibition .
  • Piperazine Scaffold : Facilitates solubility and interaction with neurotransmitter receptors (e.g., serotonin/dopamine receptors) .
  • Thiophene-Furan Hybrid : May confer antimicrobial activity via disruption of bacterial membrane integrity .
    Hypothesis Testing : Compare bioactivity of analogs lacking the nitro group or thiophene moiety to isolate functional contributions.

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and purity?

Methodological Answer:

  • Reaction Optimization :
    • Temperature Control : Conduct acylation steps at 0–5°C to minimize side reactions .
    • Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDC) for furan-2-carboxamide formation .
  • Purification Strategies :
    • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for intermediate purification .
    • Recrystallization : Refine the hydrochloride salt using methanol/diethyl ether .
      Data-Driven Approach : Perform DoE (Design of Experiments) to identify critical parameters (e.g., solvent polarity, reaction time).

Q. How should discrepancies in biological activity data between studies be resolved?

Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds (e.g., doxorubicin) .
    • Validate microbial strains (e.g., S. aureus ATCC 25923) for antimicrobial assays .
  • Orthogonal Assays :
    • Pair cell viability (MTT assay) with apoptosis markers (Annexin V/PI staining) to confirm cytotoxicity mechanisms .
  • Data Normalization :
    • Report IC50_{50} values relative to internal controls and account for batch-to-batch compound variability .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog Synthesis :
    • Prepare derivatives with modified substituents (e.g., replace nitro with cyano or methyl groups) .
  • Biological Profiling :
    • Test analogs against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends .
  • Computational Modeling :
    • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for receptors like 5-HT2A_{2A} .
      Case Study : A 2023 study found that nitro-to-cyano substitution reduced antimicrobial activity by 60%, highlighting the nitro group’s critical role .

Q. What methodologies assess the pharmacokinetic properties of this compound?

Methodological Answer:

  • In Vitro ADME :
    • Solubility : Shake-flask method in PBS (pH 7.4) .
    • Metabolic Stability : Incubate with liver microsomes and quantify parent compound via LC-MS .
  • In Vivo Studies :
    • Pharmacokinetic Profiling : Administer IV/PO doses in rodents and measure plasma concentrations over time .
    • Tissue Distribution : Use radiolabeled 14^{14}C-compound and autoradiography .

Q. How can target identification studies be designed for this compound?

Methodological Answer:

  • Affinity Chromatography : Immobilize the compound on a resin and pull down binding proteins from cell lysates .
  • CRISPR Screening : Perform genome-wide knockout screens to identify resistance-conferring genes .
  • Thermal Proteome Profiling (TPP) : Monitor protein denaturation shifts in response to compound treatment .

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